molecular formula C19H16N6O B15005082 4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine

4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B15005082
M. Wt: 344.4 g/mol
InChI Key: ONQRAYLUTWMTGL-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a heterocyclic compound that features an imidazole ring, a methoxy group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines.

    Final Coupling: The final step involves coupling the imidazole derivative with the triazine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)benzaldehyde: Contains an imidazole ring and a benzaldehyde group.

    1-(4-methoxyphenyl)-1H-imidazole: Features an imidazole ring and a methoxyphenyl group.

    4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring and a phenol group.

Uniqueness

4-(1H-imidazol-1-yl)-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its combination of an imidazole ring, a methoxy group, and a triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

4-imidazol-1-yl-6-methoxy-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H16N6O/c1-26-19-22-17(24-13-12-20-14-24)21-18(23-19)25(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

ONQRAYLUTWMTGL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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